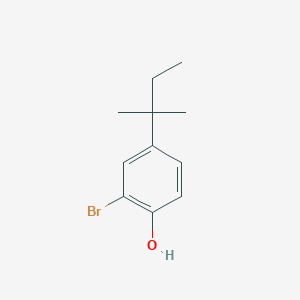

2-Bromo-4-(2-methylbutan-2-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(2-methylbutan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEAOSLAFBPTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586394 | |

| Record name | 2-Bromo-4-(2-methylbutan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18966-64-8 | |

| Record name | 2-Bromo-4-(2-methylbutan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Analysis of 2 Bromo 4 2 Methylbutan 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the structure of 2-Bromo-4-(2-methylbutan-2-yl)phenol by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Analysis for Aromatic and Aliphatic Proton Assignment

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region will feature three protons on the substituted benzene (B151609) ring. The proton ortho to the hydroxyl group and meta to the bromine atom (H-6) is anticipated to appear as a doublet. The proton meta to both the hydroxyl and bromo groups (H-5) will likely present as a doublet of doublets. The proton ortho to the bromine and meta to the hydroxyl group (H-3) should also be a doublet.

The aliphatic portion of the molecule, the 2-methylbutan-2-yl (tert-amyl) group, will exhibit three distinct signals. The two equivalent methyl groups will produce a singlet, while the single methyl group will appear as a triplet, and the methylene (B1212753) group will be observed as a quartet. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-3 | ~7.3 | d |

| Aromatic H-5 | ~7.0 | dd |

| Aromatic H-6 | ~6.8 | d |

| OH | Variable | br s |

| CH₂ (tert-amyl) | ~1.6 | q |

| CH₃ (tert-amyl, x2) | ~1.2 | s |

| CH₃ (tert-amyl) | ~0.6 | t |

d = doublet, dd = doublet of doublets, q = quartet, t = triplet, s = singlet, br s = broad singlet

¹³C NMR Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. Six distinct signals are expected in the aromatic region, corresponding to the six carbons of the phenol (B47542) ring. The chemical shifts of these carbons are influenced by the electron-donating hydroxyl group, the electron-withdrawing bromo group, and the alkyl substituent. The carbon bearing the hydroxyl group (C-1) and the carbon bearing the tert-amyl group (C-4) are expected at lower field, while the carbon attached to the bromine (C-2) will be shifted upfield compared to an unsubstituted carbon.

In the aliphatic region, four signals are predicted for the tert-amyl group: a quaternary carbon, the methylene carbon, and two signals for the three methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Ar-OH) | ~150 |

| C-2 (Ar-Br) | ~112 |

| C-3 (Ar-H) | ~132 |

| C-4 (Ar-C(CH₃)₂) | ~145 |

| C-5 (Ar-H) | ~128 |

| C-6 (Ar-H) | ~118 |

| C (quaternary, tert-amyl) | ~38 |

| CH₂ (tert-amyl) | ~32 |

| CH₃ (tert-amyl, x2) | ~25 |

| CH₃ (tert-amyl) | ~8 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For the aromatic system, correlations would be expected between H-5 and H-6, and between H-5 and H-3. In the aliphatic part, a clear correlation would be visible between the methylene protons and the methyl protons of the ethyl moiety within the tert-amyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal (H-3 to C-3, H-5 to C-5, and H-6 to C-6). Similarly, in the aliphatic region, it would connect the methylene and methyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the entire molecule. Key expected correlations would include:

The protons of the two equivalent methyl groups of the tert-amyl substituent showing a correlation to the quaternary carbon (C-4) of the aromatic ring.

The aromatic proton H-3 showing correlations to C-1, C-2, and C-5.

The aromatic proton H-5 showing correlations to C-1, C-3, and C-4.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn allows for the validation of the molecular formula. For this compound (C₁₁H₁₅BrO), the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its M+2 peak with an approximate 1:1 ratio.

Table 3: Calculated Exact Masses for the Molecular Ions of this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ (with ⁷⁹Br) | C₁₁H₁₅⁷⁹BrO | 242.0306 |

| [M+2]⁺ (with ⁸¹Br) | C₁₁H₁₅⁸¹BrO | 244.0286 |

Collision Cross-Section (CCS) Predictions for Isomer Differentiation

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared spectroscopy is a critical tool for identifying the functional groups and vibrational modes within a molecule. For this compound, this analysis provides key insights into the characteristic bonds of its structure.

Identification of Phenolic O-H and C-Br Stretches

The infrared spectrum of a phenolic compound is distinguished by a prominent absorption band corresponding to the stretching vibration of the hydroxyl (O-H) group. For phenols, this band is typically observed in the region of 3300-3600 cm⁻¹. The precise position and shape of this band are sensitive to hydrogen bonding; a broad band in the 3300-3400 cm⁻¹ range indicates intermolecular hydrogen bonding, whereas a sharper peak near 3600 cm⁻¹ is characteristic of a free, non-hydrogen-bonded O-H group.

Another key vibrational signature for this molecule is the carbon-bromine (C-Br) stretch. The C-Br stretching absorption is typically found in the lower frequency "fingerprint" region of the IR spectrum, generally between 690 and 515 cm⁻¹. This absorption confirms the presence of the bromine substituent on the aromatic ring.

Experimental and Theoretical Vibrational Spectra Correlation

A comprehensive vibrational analysis involves correlating the experimentally obtained IR spectrum with theoretical calculations, often performed using Density Functional Theory (DFT). Such studies on structurally similar brominated phenolic compounds have shown excellent agreement between calculated and experimental frequencies after applying appropriate scaling factors.

Theoretical calculations allow for the assignment of specific vibrational modes to the observed absorption bands. For instance, in studies of related molecules like 2-bromo-4-methylbenzonitrile (B184184) and 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, DFT methods have been successfully used to predict the entire vibrational spectrum. researchgate.netresearchgate.net This computational approach helps to confirm the assignments of the phenolic O-H and C-Br stretches and to understand the complex vibrational couplings within the molecule. nih.govresearchgate.net

| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Theoretical Basis |

| Phenolic O-H Stretch | 3300 - 3600 | The stretching vibration of the hydroxyl group, sensitive to hydrogen bonding. |

| C-Br Stretch | 515 - 690 | The stretching vibration of the carbon-bromine bond on the aromatic ring. |

X-ray Single Crystal Diffraction (SCXRD) for Solid-State Structure Elucidation

X-ray Single Crystal Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides a framework for understanding its likely solid-state characteristics.

Determination of Molecular Conformation and Precise Atomic Positioning

SCXRD analysis would provide the exact bond lengths, bond angles, and torsion angles of this compound. Studies on similar molecules, such as 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol, have revealed nearly coplanar arrangements between aromatic rings and have precisely located the positions of all atoms, including the bromine and the bulky alkyl group. researchgate.net Such data is fundamental for understanding the molecule's steric and electronic properties.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by non-covalent interactions. For this compound, hydrogen bonding involving the phenolic hydroxyl group is expected to be a primary directing force in the crystal lattice. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming chains or more complex networks.

| Interaction Type | Description | Relevance to Crystal Packing |

| Hydrogen Bonding | Interaction between the phenolic O-H group and an acceptor atom (e.g., oxygen or bromine) on an adjacent molecule. | A primary force dictating the supramolecular architecture, often leading to chains or sheets. |

| π-π Stacking | Attractive interaction between the electron clouds of adjacent aromatic rings. | Contributes to the stabilization of the crystal lattice by packing the aromatic portions of the molecules efficiently. |

| Halogen Bonding | A non-covalent interaction involving the bromine atom as an electrophilic region. | Can influence molecular assembly and create specific directional contacts within the crystal. |

Crystallographic Insights into Polymorphism and Solvate Formation

Polymorphism is the ability of a substance to crystallize into different solid-state forms with distinct crystal structures. These different forms can arise from variations in molecular conformation or intermolecular interactions. nih.gov The existence of polymorphs can significantly affect the physical properties of a compound. For instance, a study on (E)-4-Bromo-2-[(phenylimino)methyl]phenol identified two different polymorphs, each with a significantly different dihedral angle between the aromatic rings. nih.govresearchgate.net

Solvate formation, where solvent molecules are incorporated into the crystal lattice, is another possibility. The formation of solvates depends on the crystallization conditions and the nature of the solvent used. researchgate.net Crystallographic studies are essential to identify and characterize any polymorphic or solvated forms of this compound, which would be crucial for understanding its material properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily influenced by the electronic structure of the substituted benzene ring. The phenol chromophore, which is the light-absorbing part of the molecule, typically exhibits absorption bands in the UV region corresponding to electronic transitions from the ground state to various excited states.

The electronic spectrum of phenols is characterized by transitions involving the π electrons of the aromatic ring and the non-bonding electrons of the hydroxyl group. The primary electronic transitions observed are π → π* and, to a lesser extent, n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are generally more intense. libretexts.org In phenol, these transitions give rise to a strong absorption band around 270 nm. researchgate.net

The presence of substituents on the phenol ring significantly influences the position and intensity of these absorption bands. In the case of this compound, two key substituents are present: a bromine atom at the ortho position and a 2-methylbutan-2-yl (tert-amyl) group at the para position.

The bromine atom, being an auxochrome, possesses lone pairs of electrons that can interact with the π system of the benzene ring through resonance. This interaction increases the electron density on the ring and can lead to a bathochromic shift (a shift to longer wavelengths) of the π → π* transition. The 2-methylbutan-2-yl group is an alkyl group, which is known to be a weak electron-donating group through an inductive effect. This alkyl substitution can also contribute to a slight bathochromic shift of the absorption maxima.

The choice of solvent can also impact the UV-Vis spectrum. tutorchase.com Polar solvents may interact with the hydroxyl group through hydrogen bonding, which can affect the energy levels of the electronic states and lead to shifts in the absorption peaks. tutorchase.comslideshare.net For instance, in polar solvents, a blue shift (a shift to shorter wavelengths) is often observed for n → π* transitions, while π → π* transitions may exhibit a red shift. libretexts.org

| Solvent | λmax (nm) (Predicted) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) (Estimated) | Electronic Transition |

| Cyclohexane | ~ 275 - 285 | ~ 2000 - 4000 | π → π |

| Cyclohexane | ~ 210 - 220 | ~ 6000 - 8000 | π → π |

Computational and Theoretical Chemistry Studies of 2 Bromo 4 2 Methylbutan 2 Yl Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for predicting the properties of molecules. DFT methods are favored for their balance of accuracy and computational cost, making them suitable for studying molecules of the size and complexity of 2-Bromo-4-(2-methylbutan-2-yl)phenol.

Geometry Optimization and Ground State Molecular Structure Prediction

A fundamental step in any quantum chemical study is geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest possible energy, known as the ground state. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The optimization process would iteratively adjust the positions of the atoms until a minimum on the potential energy surface is located, yielding a stable, predictable structure for the molecule.

Basis Set Selection and Functional Evaluation (e.g., B3LYP, 6-31G(d,p), 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functionals: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides reliable results for organic molecules.

Basis Sets: A basis set is a set of mathematical functions used to represent the electronic wavefunctions. The Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are commonly employed. The numbers and letters in these designations describe the number of functions used for core and valence electrons and the inclusion of polarization (d,p) and diffuse (++) functions, which are important for accurately describing chemical bonding and non-bonding interactions.

A typical study would evaluate several combinations of functionals and basis sets to determine the most reliable and computationally efficient level of theory for this specific molecule.

Conformational Analysis and Potential Energy Surface Scans

The presence of rotatable bonds in this compound—specifically the C-O bond of the hydroxyl group and the C-C bonds within the 2-methylbutan-2-yl (tert-amyl) group—means the molecule can exist in various conformations. A conformational analysis would be necessary to identify the most stable conformer(s). This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around a specific dihedral angle. This process helps to locate energy minima (stable conformers) and transition states on the PES.

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, a range of electronic properties and reactivity descriptors can be calculated to understand the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.

A computational study would report the specific energy values for the HOMO and LUMO and the resulting energy gap, providing insight into the kinetic stability and electronic excitation properties of this compound.

Global Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Electronegativity, Chemical Hardness, Electrophilicity Index)

Based on the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).

These calculated values would provide a quantitative framework for predicting how this compound would behave in various chemical environments.

Local Reactivity Descriptors (e.g., Molecular Electrostatic Potential (MEP) Maps, Mulliken Charges, Natural Bond Orbital (NBO) Analysis)

Local reactivity descriptors are crucial tools in computational chemistry for predicting the reactive behavior of a molecule. They provide insight into properties like electrophilic and nucleophilic sites, charge distribution, and intramolecular interactions.

Molecular Electrostatic Potential (MEP) Maps The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map of this compound, distinct color-coded regions would illustrate the charge distribution.

Negative Regions (Red/Yellow): These areas represent high electron density and are susceptible to electrophilic attack. For this molecule, such regions would be concentrated around the oxygen atom of the hydroxyl group and, to a lesser extent, the bromine atom due to their high electronegativity and lone pairs of electrons.

Positive Regions (Blue): These areas indicate electron deficiency and are the sites for nucleophilic attack. The hydrogen atom of the hydroxyl group is expected to be the most positive region, making it a primary site for hydrogen bonding.

Neutral Regions (Green): These areas, likely the aromatic ring and the bulky alkyl group, represent regions of near-neutral potential.

Mulliken Charges Mulliken population analysis is a method for calculating the partial atomic charges in a molecule. These charges offer a quantitative measure of the electron distribution. For this compound, a Mulliken charge analysis would provide specific numerical values for each atom, reinforcing the qualitative insights from the MEP map.

Hypothetical Mulliken Atomic Charges for this compound

| Atom | Hypothetical Charge (a.u.) |

|---|---|

| O (in -OH) | -0.65 |

| H (in -OH) | +0.45 |

| Br | -0.15 |

| C (attached to O) | +0.30 |

| C (attached to Br) | +0.10 |

| Aromatic C's | Variable (-0.1 to +0.05) |

| Alkyl Group C's | Variable (-0.2 to +0.1) |

Note: This table is illustrative and represents typical charge distributions for similar molecules. Actual values would require specific quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis Natural Bond Orbital (NBO) analysis provides a detailed description of intramolecular bonding and charge transfer (delocalization) effects. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. For this compound, NBO analysis would reveal:

Hybridization: The specific sp-hybridization of each atom.

Donor-Acceptor Interactions: Key interactions, such as those between the lone pairs of the oxygen atom (donor) and the antibonding π* orbitals of the aromatic ring (acceptor), would be quantified. This delocalization stabilizes the molecule. The analysis would also show interactions involving the bromine atom's lone pairs.

Stabilization Energy (E2): The strength of these charge-transfer interactions is measured by the stabilization energy (E2). A higher E2 value indicates a stronger interaction. For instance, the delocalization from the oxygen lone pair to the ring's π* system would be expected to have a significant E2 value.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental results.

Vibrational frequency analysis, typically performed using Density Functional Theory (DFT) methods like B3LYP, calculates the frequencies of molecular vibrations corresponding to infrared (IR) and Raman spectra. epa.govnih.gov For this compound, this analysis would predict the wavenumbers for characteristic functional group vibrations.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. epa.gov

Hypothetical Calculated vs. Scaled Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency | Scaled Frequency | Expected Region |

|---|---|---|---|

| O-H Stretch | ~3800 | ~3648 | 3200-3600 |

| Aromatic C-H Stretch | ~3200 | ~3072 | 3000-3100 |

| Aliphatic C-H Stretch | ~3050 | ~2928 | 2850-3000 |

| C=C Aromatic Stretch | ~1650 | ~1584 | 1450-1600 |

| C-O Stretch | ~1280 | ~1229 | 1200-1260 |

| C-Br Stretch | ~650 | ~624 | 500-650 |

Note: This table is a hypothetical representation. Actual calculations would provide a full spectrum of vibrational modes.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com It predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations, often performed in a simulated solvent to mimic experimental conditions, would likely predict electronic transitions within the UV range. These transitions typically correspond to π → π* excitations within the phenolic ring. The analysis would identify the specific molecular orbitals involved in the primary electronic transitions.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting NMR chemical shifts (δ). nih.gov Calculations are performed to determine the isotropic shielding values for each nucleus (e.g., ¹H, ¹³C), which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

A GIAO calculation for this compound would provide theoretical ¹H and ¹³C NMR spectra. This is particularly useful for assigning peaks in complex experimental spectra and for confirming the molecular structure. The accuracy of the prediction depends on the level of theory, the basis set, and the inclusion of solvent effects. nih.gov

Non-Covalent Interaction Analysis (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG) Analysis)

These analyses are used to identify and characterize weak non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, which are crucial for molecular conformation and crystal packing.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to locate bond critical points (BCPs). The presence of a BCP between two atoms is an indicator of an interaction. The properties at the BCP, such as electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the interaction (e.g., covalent vs. non-covalent).

Reduced Density Gradient (RDG) Analysis: RDG analysis provides a visual method to identify and differentiate NCIs in real space. jetir.orgnih.gov It generates 3D isosurfaces where colors indicate the type of interaction:

Blue: Strong attractive interactions (e.g., hydrogen bonds). For this molecule, a blue surface would be expected between the hydroxyl hydrogen and an acceptor atom in a dimer or solvated state.

Green: Weak van der Waals interactions. These would be seen around the large alkyl group and the surface of the aromatic ring.

Red: Strong repulsive (steric) interactions, which might occur in sterically crowded regions of the molecule.

In Silico Modeling Approaches (e.g., Molecular Docking Studies)

In silico techniques like molecular docking are used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein. This is a fundamental tool in drug discovery.

If this compound were to be investigated as a potential inhibitor for an enzyme, molecular docking simulations would be performed. The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (the phenol) and the protein receptor.

Docking Simulation: Using software to place the flexible ligand into the rigid or flexible active site of the protein in numerous possible conformations.

Scoring: Each conformation ("pose") is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower score typically indicates a more favorable binding interaction.

Analysis: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. For this phenol (B47542), the hydroxyl group would be a likely hydrogen bond donor/acceptor, while the aromatic ring and alkyl group would participate in hydrophobic interactions.

Illustrative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Kinase | -7.5 | ASP 150 | Hydrogen Bond (-OH) |

| LEU 88, VAL 95 | Hydrophobic (Alkyl) | ||

| PHE 148 | π-π Stacking (Ring) |

Note: This table is a hypothetical example illustrating the type of data generated from a molecular docking study.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 2 Methylbutan 2 Yl Phenol

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 2-Bromo-4-(2-methylbutan-2-yl)phenol is activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group. byjus.com The -OH group is a powerful ortho-, para- director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. byjus.comquora.com

In this specific molecule, the para-position (C4) is occupied by the 2-methylbutan-2-yl (tert-amyl) group, and one ortho-position (C2) is substituted with bromine. Consequently, electrophilic attack is predominantly directed to the vacant ortho-position (C6). The positions meta to the hydroxyl group (C3 and C5) are significantly less reactive. quora.com For instance, the bromination of 4-tert-butylphenol, a structurally similar compound, occurs at the ortho-position to yield 2-bromo-4-tert-butylphenol. chegg.com Common electrophilic substitution reactions applicable to phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

| Reaction | Reagents | Expected Major Product |

| Nitration | Dilute HNO₃ | 2-Bromo-4-(2-methylbutan-2-yl)-6-nitrophenol |

| Halogenation | Br₂ in CCl₄ | 2,6-Dibromo-4-(2-methylbutan-2-yl)phenol |

| Sulfonation | Fuming H₂SO₄ | 3-Bromo-5-(2-methylbutan-2-yl)-4-hydroxybenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Bromo-6-acetyl-4-(2-methylbutan-2-yl)phenol |

This table presents predicted outcomes based on general phenol (B47542) reactivity.

Nucleophilic aromatic substitution, in contrast, is generally difficult on such an electron-rich aromatic ring. This type of reaction typically requires the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring, which are absent in this compound.

Oxidation Reactions of the Phenol Moiety

The phenol moiety is susceptible to oxidation. The reaction outcome depends on the specific oxidizing agent and reaction conditions. While detailed studies on this compound are scarce, analogies can be drawn from general phenol chemistry. Mild oxidation can lead to the formation of dimers through C-C or C-O coupling, while stronger oxidizing agents can convert the phenol into a benzoquinone derivative. The presence of the bulky tert-amyl group at the para position and a bromine atom at an ortho position sterically hinders the phenolic hydroxyl group, which can influence the course of the oxidation, potentially favoring the formation of a phenoxyl radical intermediate.

Rearrangement Reactions (e.g., Smiles Rearrangement Analogues)

Rearrangement reactions for this compound are not extensively documented in the scientific literature. The Smiles rearrangement, a notable example of an intramolecular nucleophilic aromatic substitution, is typically favored in systems with electron-deficient aromatic rings, often activated by groups like nitro substituents. Given that the aromatic ring in this compound is electron-rich due to the hydroxyl and alkyl groups, it is not a suitable substrate for a classic Smiles rearrangement. Other phenolic rearrangements, such as the Dakin oxidation (which converts an ortho- or para-hydroxyaryl aldehyde or ketone to a benzenediol and a carboxylate) or the Bamberger rearrangement (conversion of N-phenylhydroxylamines to 4-aminophenols), are not directly applicable to the parent molecule without prior functionalization. wiley-vch.de

Reactions Involving the Bromine Substituent (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

The bromine atom on the aromatic ring serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. nih.gov The C-Br bond is a common site for reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental tools in modern organic synthesis. rsc.orgyoutube.com

In these reactions, a palladium catalyst is typically used to activate the C-Br bond, allowing for the coupling of the bromophenol with a variety of partners. scribd.com For example, in a Suzuki coupling, an organoboron reagent (like a boronic acid) is used to introduce a new alkyl or aryl group at the C2 position. mdpi.comnih.gov The hydroxyl group can sometimes interfere with these reactions, and protection of the -OH group (e.g., as a methyl ether or silyl (B83357) ether) may be necessary depending on the reaction conditions and substrates.

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkenyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biphenyl or Styrene Derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Styrene Derivative |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl Alkyne Derivative |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-Aryl Amine Derivative |

| Kumada Coupling | Grignard Reagent (R-MgBr) | Pd or Ni Catalyst | Alkyl/Aryl Substituted Phenol |

Reactions of the 2-Methylbutan-2-yl Side Chain

The 2-methylbutan-2-yl (tert-amyl) group is a saturated tertiary alkyl substituent and is generally unreactive under many conditions. Its primary influence is steric, hindering access to the adjacent C3 and C5 positions on the ring. However, under strongly acidic conditions, tertiary alkyl groups like this can be susceptible to cleavage from the aromatic ring in a process known as dealkylation. This typically proceeds via an electrophilic aromatic substitution mechanism where a proton acts as the electrophile. Evidence for such a pathway comes from related systems; for example, the reaction of 6-bromo-4-t-butyl-2-methylphenol can lead to products of de-t-butylation. rsc.org Direct functionalization of the C-H bonds on the alkyl chain is challenging and would require harsh conditions, such as free-radical halogenation, which are often not selective.

Investigation of Reaction Selectivity and Competing Pathways

The multifunctional nature of this compound gives rise to questions of selectivity in its chemical transformations.

Regioselectivity: In electrophilic aromatic substitution, the directing effects of the hydroxyl, bromo, and tert-amyl groups must be considered. The powerful activating and ortho-directing hydroxyl group dominates, directing incoming electrophiles almost exclusively to the C6 position. quora.comnih.gov

Chemoselectivity: In reactions such as palladium-catalyzed cross-coupling, the catalyst must selectively activate the C-Br bond over C-H, C-O, or C-C bonds. Modern catalysts are highly effective in this regard, allowing for precise modification at the bromine-substituted carbon. nih.gov A potential competing pathway could involve the phenolic -OH group, which might require protection to prevent side reactions like O-arylation, depending on the specific catalytic system and base used.

Competing Pathways: Under certain conditions, multiple reaction pathways can compete. For instance, under harsh bromination conditions, dealkylation of the tert-amyl group might compete with further halogenation of the ring. rsc.org Similarly, in oxidation reactions, pathways leading to C-C coupled dimers, C-O coupled polymers, or quinone formation may compete, with the outcome influenced by factors like the oxidant, solvent, and temperature.

Derivatization and Chemical Modification Strategies for 2 Bromo 4 2 Methylbutan 2 Yl Phenol

Modification of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The reactivity of the phenolic hydroxyl group in 2-Bromo-4-(2-methylbutan-2-yl)phenol allows for straightforward derivatization through etherification and esterification reactions. These modifications are fundamental in synthetic chemistry for installing protecting groups or for altering the biological and physical properties of the molecule.

Etherification: The Williamson ether synthesis is a classic and widely employed method for the preparation of ethers from phenols. organic-chemistry.orgwikipedia.org This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide. For a sterically hindered phenol such as this compound, the choice of base and reaction conditions is critical to ensure efficient conversion.

| Reaction | Reagents and Conditions | Product Type |

| Williamson Ether Synthesis | 1. Base (e.g., NaH, K2CO3) 2. Alkyl Halide (e.g., CH3I, C2H5Br) Solvent (e.g., DMF, Acetone) | Alkyl or Aryl Ether |

Esterification: Esterification of the phenolic hydroxyl group can be achieved through various methods. The Steglich esterification offers a mild and efficient route, particularly for sterically hindered alcohols and phenols. orgsyn.orgwikipedia.org This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the phenol and a carboxylic acid at room temperature. organic-chemistry.orgorgsyn.org

| Reaction | Reagents and Conditions | Product Type |

| Steglich Esterification | Carboxylic Acid, DCC, DMAP Solvent (e.g., Dichloromethane) | Phenyl Ester |

| Acylation with Acyl Halides | Acyl Halide (e.g., Acetyl Chloride), Base (e.g., Pyridine) | Phenyl Ester |

Functionalization of the Aromatic Ring through Further Substitution or Coupling

The bromine atom on the aromatic ring of this compound serves as a versatile handle for introducing a wide range of functional groups through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. wikipedia.org The reaction couples the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. wikipedia.org This strategy can be employed to replace the bromine atom with various aryl or vinyl substituents.

| Reaction | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) Solvent (e.g., Toluene, Dioxane) | Biaryl Compound |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, providing a route to synthesize aryl amines from aryl halides. wikipedia.orglibretexts.org This method can be used to replace the bromine atom in this compound with a variety of primary or secondary amines.

| Reaction | Reagents and Conditions | Product Type |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu) Solvent (e.g., Toluene) | N-Aryl Amine |

Strategies for Modifying the Alkyl Side Chain (e.g., Replacement with Smaller Substituents)

Modification of the bulky 2-methylbutan-2-yl (tert-amyl) side chain can be challenging due to its steric hindrance and the stability of the tertiary carbon atom attached to the aromatic ring. One potential strategy involves oxidative cleavage, although this can be a harsh process and may require specific catalysts to achieve selectivity. The goal of such a modification would be to replace the bulky alkyl group with smaller substituents to fine-tune the molecule's properties. Research into the bacterial degradation of tert-amyl alcohol has shown that it can be metabolized, suggesting that biochemical or biomimetic approaches could be explored for its modification.

Exploration of Bioisosteric Replacements for Halogen Atoms

In medicinal chemistry and materials science, the replacement of a halogen atom with a bioisostere can lead to improved properties such as enhanced biological activity, better metabolic stability, or altered electronic characteristics. A bioisostere is a functional group that retains the essential physicochemical properties of the original substituent. nih.gov

For the bromine atom in this compound, several bioisosteric replacements could be considered:

Cyano Group (-CN): The cyano group is a common bioisostere for halogens. It is a strong electron-withdrawing group and can participate in hydrogen bonding. The synthesis of a cyano-substituted phenol could potentially be achieved through nucleophilic aromatic substitution or palladium-catalyzed cyanation of the corresponding aryl bromide.

Trifluoromethyl Group (-CF3): The trifluoromethyl group is another important bioisostere for bromine. google.com It is highly lipophilic and strongly electron-withdrawing, which can significantly alter the electronic properties and metabolic stability of the molecule. google.com The introduction of a CF3 group can be challenging and often requires specialized reagents and reaction conditions.

| Bioisosteric Replacement | Potential Synthetic Route |

| Cyano (-CN) | Palladium-catalyzed cyanation using a cyanide source (e.g., Zn(CN)2). |

| Trifluoromethyl (-CF3) | Ruppert-Prakash reagent (TMSCF3) or other trifluoromethylating agents. |

Derivatization for Analytical Characterization (e.g., for GC enantioseparation)

For the analysis of this compound by gas chromatography (GC), derivatization is often necessary to improve its volatility and chromatographic behavior. The polar phenolic hydroxyl group can lead to poor peak shape and tailing on common GC columns.

Silylation: This is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS ether is more volatile and less polar, leading to improved chromatographic performance. For sterically hindered phenols, the addition of a catalyst like trimethylchlorosilane (TMCS) may be necessary to facilitate the reaction. nih.gov

Acetylation: Acetylation is another effective method for derivatizing phenols for GC analysis. masterorganicchemistry.com In this reaction, the hydroxyl group is converted to an acetate (B1210297) ester using reagents like acetic anhydride, often in the presence of a base or catalyst. masterorganicchemistry.com The resulting acetate derivative is less polar and more volatile than the parent phenol.

These derivatization techniques are crucial for accurate quantification and identification of this compound in various matrices using GC-based methods such as GC-mass spectrometry (GC-MS).

| Derivatization Method | Common Reagents | Purpose |

| Silylation | BSTFA, MSTFA, TMCS (catalyst) | Increase volatility, improve peak shape in GC |

| Acetylation | Acetic Anhydride, Pyridine | Increase volatility, improve peak shape in GC |

Advanced Research Directions and Future Perspectives in 2 Bromo 4 2 Methylbutan 2 Yl Phenol Chemistry

Development of More Efficient and Selective Synthetic Methodologies

The synthesis of 2-Bromo-4-(2-methylbutan-2-yl)phenol itself, and its subsequent derivatization, are areas ripe for methodological advancements. Current approaches often rely on the direct bromination of 4-(2-methylbutan-2-yl)phenol, which can lead to mixtures of isomers and polybrominated species. Future research is directed towards the development of highly regioselective and efficient bromination techniques.

The development of enzymatic or biomimetic catalysts for the selective halogenation of phenols is another exciting prospect. Such biocatalysts could operate under mild conditions and offer unparalleled selectivity, reducing the environmental impact of the synthesis.

| Methodological Approach | Potential Advantages | Research Focus |

| Catalytic Bromination | High regioselectivity, milder reaction conditions. | Development of novel Lewis acid and transition metal catalysts. |

| Flow Chemistry | Precise control over reaction parameters, improved safety and scalability. | Optimization of flow reactors for the continuous synthesis of brominated phenols. |

| Biocatalysis | High selectivity, environmentally friendly conditions. | Discovery and engineering of halogenase enzymes for phenol (B47542) bromination. |

Application in Supramolecular Chemistry and Material Science Precursors

The unique structural features of this compound make it an attractive building block for supramolecular assemblies and a precursor for advanced materials. The phenolic hydroxyl group can act as a hydrogen bond donor, while the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering and the design of functional materials.

The bulky tert-amyl group can influence the packing of molecules in the solid state, potentially leading to the formation of porous materials or liquid crystals. The interplay of hydrogen bonding, halogen bonding, and steric effects could be harnessed to create complex, self-assembled architectures with tailored properties.

As a precursor in material science, this compound can be utilized in the synthesis of novel polymers. The bromine atom provides a handle for various cross-coupling reactions, allowing for the incorporation of this phenolic unit into polymer backbones. The resulting polymers may exhibit enhanced thermal stability, flame retardancy, or specific optical and electronic properties.

| Application Area | Key Structural Features | Potential Properties and Materials |

| Supramolecular Chemistry | Hydroxyl group (hydrogen bonding), Bromine atom (halogen bonding), tert-amyl group (steric control). | Crystal engineering, host-guest systems, molecular recognition. |

| Material Science | Reactive bromine for polymerization, bulky side group for property modulation. | Flame-retardant polymers, high-performance plastics, functional coatings. |

Exploration of Green Chemistry Principles in Synthesis and Derivatization

Future research on this compound will undoubtedly be guided by the principles of green chemistry. This involves minimizing waste, using less hazardous chemicals, and designing energy-efficient processes.

In the synthesis of the parent compound, this translates to exploring greener brominating agents that have a higher atom economy than traditional reagents like molecular bromine. Examples include N-bromosuccinimide (NBS) in the presence of a catalyst or the use of bromide salts with an in-situ oxidizing agent. The use of greener solvents, such as ionic liquids, supercritical fluids, or even water, is also a key area of investigation.

For the derivatization of this compound, green chemistry principles can be applied by developing catalytic methods for reactions that traditionally require stoichiometric reagents. For instance, palladium-catalyzed cross-coupling reactions, which are highly efficient and have a broad substrate scope, are a greener alternative to many classical methods for forming carbon-carbon and carbon-heteroatom bonds.

| Green Chemistry Principle | Application in this compound Chemistry |

| Atom Economy | Utilizing brominating agents that incorporate a higher percentage of their atoms into the final product. |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or bio-solvents. |

| Catalysis | Employing catalytic methods for synthesis and derivatization to reduce waste and improve efficiency. |

Role as a Building Block in Complex Organic Synthesis

The presence of two distinct functional groups, a hydroxyl group and a bromine atom, on a sterically encumbered aromatic ring makes this compound a versatile building block for the synthesis of more complex organic molecules. The differential reactivity of these two groups allows for selective and sequential transformations.

The hydroxyl group can be protected, allowing for reactions to be carried out at the C-Br bond, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. These reactions enable the introduction of a wide variety of substituents, including alkyl, aryl, alkynyl, and amino groups. Subsequently, the protecting group on the hydroxyl can be removed, and this group can be further functionalized, for example, through etherification or esterification.

This stepwise functionalization strategy opens the door to the synthesis of a diverse range of complex molecules, including potential pharmaceutical intermediates, agrochemicals, and ligands for catalysis. The bulky tert-amyl group can also play a crucial role in directing the conformation of the final products and influencing their biological activity or catalytic performance.

| Reaction Type | Functional Group Targeted | Introduced Moiety |

| Cross-Coupling Reactions | C-Br bond | Aryl, alkyl, alkynyl, amino groups |

| Etherification/Esterification | OH group | Alkoxy, aryloxy, acyloxy groups |

| Protection/Deprotection | OH group | Enables selective reactions at other sites |

Use as a Mechanistic Probe in Reaction Studies

The specific substitution pattern of this compound makes it a valuable tool for probing the mechanisms of various chemical reactions. The bulky tert-amyl group at the para position exerts a significant steric influence, which can be used to study the role of steric hindrance in reaction rates and selectivities.

For example, in studies of electrophilic aromatic substitution, comparing the reactivity of 4-(2-methylbutan-2-yl)phenol with less hindered phenols can provide quantitative data on the steric demands of the attacking electrophile. Similarly, in transition metal-catalyzed reactions involving the C-Br bond, the steric bulk of the tert-amyl group can influence the rate of oxidative addition and subsequent steps in the catalytic cycle.

| Mechanistic Aspect | How this compound Can Be Used as a Probe |

| Steric Effects | The bulky tert-amyl group provides a significant steric impediment, allowing for the study of its influence on reaction rates and regioselectivity. |

| Electronic Effects | The electron-withdrawing nature of the bromine atom and the electron-donating nature of the hydroxyl group can be studied in concert or isolation. |

| Kinetic Studies | The well-defined structure of the molecule allows for precise kinetic measurements to elucidate reaction mechanisms and transition state geometries. |

Q & A

Basic: What are the established synthetic routes for 2-Bromo-4-(2-methylbutan-2-yl)phenol, and what factors influence the choice of bromination agents?

The synthesis typically involves bromination of the parent phenol derivative. For example, 4-(2-methylbutan-2-yl)phenol can undergo regioselective bromination using agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. The steric hindrance of the bulky 2-methylbutan-2-yl group directs bromination to the ortho position relative to the hydroxyl group. Reaction solvents (e.g., dichloromethane or acetic acid) and temperature (0–25°C) are critical for yield optimization. Catalytic acids (e.g., H₂SO₄) may enhance electrophilic substitution efficiency .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assigns substituent positions and confirms regioselectivity. The deshielded hydroxyl proton (δ ~5–6 ppm) and aromatic protons (δ ~6.5–7.5 ppm) are diagnostic.

- FT-IR : Confirms phenolic O-H stretch (~3200–3600 cm⁻¹) and C-Br vibration (~500–600 cm⁻¹).

- Crystallography :

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL resolves the 3D structure, hydrogen-bonding networks, and steric effects. The WinGX suite aids in data refinement and graphical representation .

Advanced: How do steric and electronic effects of the 2-methylbutan-2-yl group influence the compound’s reactivity and intermolecular interactions?

The bulky 2-methylbutan-2-yl group imposes significant steric hindrance, limiting electrophilic substitution to accessible positions (e.g., ortho to -OH). Electronically, the alkyl group exerts a weak inductive electron-donating effect, slightly activating the aromatic ring. In crystal packing, this group disrupts π-π stacking, favoring hydrogen-bonded dimers (O-H⋯O) or C-H⋯π interactions. Graph set analysis (e.g., Etter’s rules) can classify hydrogen-bond motifs, revealing supramolecular architectures .

Advanced: What computational methods are used to model the electronic structure, and how do they compare with experimental data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries, electrostatic potentials, and frontier molecular orbitals. Comparing computed bond lengths/angles with SCXRD data validates accuracy. For example, deviations <0.05 Å in C-Br bond lengths confirm reliable modeling. Non-covalent interaction (NCI) plots visualize steric clashes and hydrogen-bond strengths .

Advanced: How can researchers address contradictions in reported reaction yields or by-products during synthesis?

Contradictions often arise from:

- Reagent purity : Impure brominating agents (e.g., Br₂ with HBr impurities) generate side products.

- Solvent polarity : Polar solvents favor ionic intermediates, reducing steric selectivity.

- Workup protocols : Column chromatography (silica gel, hexane/EtOAc) isolates the product from dibrominated by-products. GC-MS or HPLC-MS identifies trace impurities, guiding process optimization .

Basic: What are the safety considerations when handling this compound?

- Toxicity : Phenolic compounds can cause skin irritation; brominated analogs may exhibit higher toxicity. Refer to SDS for LD₅₀ data and PPE requirements (gloves, goggles).

- Storage : Store in amber vials at 2–8°C to prevent photodegradation or thermal decomposition.

- Waste disposal : Neutralize with dilute NaOH before disposal to avoid environmental release of brominated pollutants .

Advanced: What are the thermal decomposition pathways of this compound, and how can they be studied using techniques like GC/MS?

Pyrolysis at 300–500°C generates brominated phenols (e.g., 2-bromo-4-(1-methylethenyl)phenol) and HBr gas via C-Br bond cleavage. GC/MS analysis identifies decomposition products by matching retention times and fragmentation patterns with libraries. For mechanistic insights, isotopically labeled analogs (e.g., ²H/¹³C) track radical intermediates .

Advanced: How does the compound’s structure influence its performance in supramolecular chemistry or catalysis?

The phenolic -OH acts as a hydrogen-bond donor, enabling co-crystal formation with acceptors (e.g., pyridines). The bromine atom can serve as a halogen-bond donor in anion recognition. In catalysis, the bulky alkyl group stabilizes metal complexes (e.g., Pd) by preventing aggregation, enhancing cross-coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.